molecular formula C12H21ClN2O3 B1396445 Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate CAS No. 1332528-95-6

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Cat. No. B1396445
CAS RN: 1332528-95-6
M. Wt: 276.76 g/mol
InChI Key: NTCQWFJLJHWSTO-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is a chemical compound with the CAS Number: 642443-45-6 . It has a molecular weight of 290.79 . The IUPAC name for this compound is tert-butyl 3-{[(chloroacetyl)amino]methyl}-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is 1S/C13H23ClN2O3/c1-13(2,3)19-12(18)16-6-4-5-10(9-16)8-15-11(17)7-14/h10H,4-9H2,1-3H3,(H,15,17) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate is an oil at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Structural Analysis and Molecular Packing

  • X-ray studies of similar compounds like tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate have revealed details about their molecular structure and packing, such as the axial orientation of side chains and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Intermediate in Biologically Active Compounds

  • The compound serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib. The synthesis process of related compounds has been detailed, showing its utility in medicinal chemistry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Key Intermediate in Pharmaceutical Synthesis

  • It is a key intermediate in the synthesis of drugs like Vandetanib. Research has been conducted to optimize its synthesis route, highlighting its importance in pharmaceutical development (Wang, Wang, Tang, & Xu, 2015).

Novel Chemical Structures

Synthesis of Piperidine Derivatives

  • Research into the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has provided insights into creating new piperidine-based compounds with potential applications in various fields (Moskalenko & Boev, 2014).

Potential in Anticancer Drug Synthesis

  • The compound is also an intermediate in the synthesis of small molecule anticancer drugs, indicating its potential in developing new therapies (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

The safety information for Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate includes several hazard statements. It has the signal word “Danger” and the pictograms GHS05 and GHS07 . The hazard statements include H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 3-[(2-chloroacetyl)amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCQWFJLJHWSTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-chloroacetamido)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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